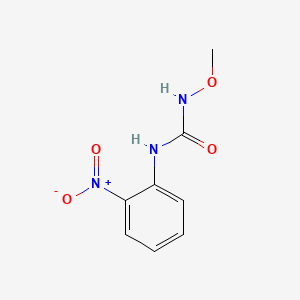

1-Methoxy-3-(2-nitrophenyl)urea

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-methoxy-3-(2-nitrophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c1-15-10-8(12)9-6-4-2-3-5-7(6)11(13)14/h2-5H,1H3,(H2,9,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBOEKIIFJJVDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)NC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methoxy 3 2 Nitrophenyl Urea and Analogues

General Synthetic Strategies for Substituted Urea (B33335) Formation

The formation of substituted ureas is a cornerstone of modern organic synthesis, with applications ranging from pharmaceuticals to agrochemicals. rsc.org Several key strategies have been developed to construct the urea scaffold, each with its own advantages and limitations.

Amine-Isocyanate Reaction Pathways

The reaction between an amine and an isocyanate is a direct and widely used method for the synthesis of ureas. commonorganicchemistry.comasianpubs.org This reaction is typically performed in a suitable solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature and does not require a base. commonorganicchemistry.com The high reactivity of the isocyanate group towards the nucleophilic amine makes this a very efficient transformation.

The requisite isocyanates can be generated from the corresponding amines using phosgene (B1210022) or safer alternatives like triphosgene (B27547). rsc.orgasianpubs.org However, due to the high toxicity of phosgene, alternative methods for in situ isocyanate generation, such as the Hofmann, Curtius, and Lossen rearrangements, are often preferred. rsc.orgorganic-chemistry.org These rearrangements convert carboxylic acid derivatives (amides, acyl azides, and hydroxamic acids, respectively) into isocyanates, which can then be trapped by an amine to form the desired urea. organic-chemistry.orgrsc.org

A notable example is the Staudinger–aza-Wittig reaction, where an azide (B81097) reacts with a phosphine (B1218219) to form an iminophosphorane. This intermediate can then react with carbon dioxide to produce an isocyanate. beilstein-journals.org This method offers the advantage of using the non-toxic and abundant CO2 as a C1 source. beilstein-journals.org

| Reagent 1 | Reagent 2 | Product | Key Features |

| Amine | Isocyanate | Substituted Urea | Simple, efficient, no base required. commonorganicchemistry.com |

| Amine | Carbamate | Substituted Urea | Irreversible reaction with isopropenyl carbamates. commonorganicchemistry.com |

| Alkyl Halide & Amine | CO2 & Polymer-bound Diphenylphosphine | N,N'-disubstituted Urea | One-pot, two-step process, microwave-assisted. beilstein-journals.org |

Multicomponent Reaction Approaches to Urea Scaffolds

Multicomponent reactions (MCRs) offer a convergent and atom-economical approach to complex molecules by combining three or more starting materials in a single step. organic-chemistry.org Several MCRs have been developed for the synthesis of urea derivatives. For instance, the Biginelli reaction, one of the earliest described MCRs, involves the condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones. nih.govacs.orgresearchgate.net

More direct MCRs for urea synthesis often utilize carbon dioxide as a C1 building block. organic-chemistry.org For example, a metal-free, three-component reaction of an aryldiazonium salt, sulfur dioxide, and an alkyl bromide can produce aryl alkyl thioethers, showcasing the versatility of MCRs in forming diverse scaffolds. organic-chemistry.org The Ugi and Passerini reactions are prominent isocyanide-based MCRs that lead to peptidomimetic structures, which can be precursors to ureas. organic-chemistry.orgnih.gov

Catalytic Strategies in Urea Synthesis

Catalytic methods for urea synthesis are gaining prominence due to their efficiency and potential for green chemistry. oup.comnih.govrsc.orgacs.orgnih.gov Oxovanadium(V) compounds have been shown to be effective catalysts for the synthesis of ureas from amines and carbon dioxide under atmospheric pressure. oup.comrsc.orgnih.gov These reactions can be performed solvent-free, further enhancing their environmental credentials. oup.com

Another approach involves the use of a copper(II) complex to catalyze the formation of urea from ammonium (B1175870) carbamate, an intermediate in the industrial urea production process. acs.org This method highlights the potential for developing catalytic systems for large-scale urea synthesis. Furthermore, palladium-catalyzed carbonylation of azides in the presence of amines provides a route to unsymmetrical ureas with nitrogen gas as the only byproduct. organic-chemistry.org

Specific Synthetic Routes for 1-Methoxy-3-(2-nitrophenyl)urea and Related Compounds

The synthesis of the target molecule, this compound, requires the careful selection and synthesis of appropriate precursors and intermediates, followed by functional group transformations. ontosight.ai

Synthesis of Precursor Molecules and Intermediates

The primary precursors for the synthesis of this compound are O-methylhydroxylamine and 2-nitrophenyl isocyanate.

O-Methylhydroxylamine (Methoxyamine): This compound can be prepared through several routes. One common method is the O-alkylation of a hydroxylamine (B1172632) derivative, such as the O-methylation of acetone (B3395972) oxime followed by hydrolysis. wikipedia.org Another approach involves the methanolysis of hydroxylamine sulfonates. wikipedia.org Methoxyamine hydrochloride is a commercially available salt that is often used in synthesis. wikipedia.orgchemicalbook.com

2-Nitrophenyl isocyanate: This key intermediate is typically synthesized from 2-nitroaniline (B44862). scientific.net The reaction of 2-nitroaniline with triphosgene in a suitable solvent like 1,2-dichloroethane (B1671644) has been shown to produce 2-nitrophenyl isocyanate in good yield. scientific.net The reaction conditions, such as the molar ratio of reactants, reaction time, and temperature, are crucial for optimizing the yield. scientific.net Another method involves the reaction of p-nitrophenyl carbamyl chloride, which can be obtained from p-nitroaniline and phosgene, though this route is less common due to the hazards of phosgene. orgsyn.org

| Precursor | Starting Material | Key Reagents |

| O-Methylhydroxylamine | Acetone oxime | Methylating agent, followed by hydrolysis wikipedia.org |

| O-Methylhydroxylamine | Hydroxylamine sulfonate | Methanol wikipedia.org |

| 2-Nitrophenyl isocyanate | 2-Nitroaniline | Triphosgene scientific.net |

Functional Group Transformations during Synthesis

The final step in the synthesis of this compound involves the reaction of O-methylhydroxylamine with 2-nitrophenyl isocyanate. This is a classic amine-isocyanate reaction, as described in section 2.1.1. The nucleophilic nitrogen of O-methylhydroxylamine attacks the electrophilic carbon of the isocyanate group in 2-nitrophenyl isocyanate, leading to the formation of the urea linkage.

This transformation is generally straightforward and proceeds with high efficiency under mild conditions. commonorganicchemistry.com The presence of the nitro group on the phenyl ring can influence the reactivity of the isocyanate, but it does not typically interfere with the urea formation step. The resulting product, this compound, can then be isolated and purified using standard laboratory techniques.

Optimization of Reaction Conditions and Yields

The synthesis of N-substituted ureas, including this compound and its analogues, is highly dependent on the careful optimization of reaction conditions to maximize product yields. Research into the synthesis of related urea derivatives highlights several key parameters that are frequently adjusted, such as the choice of solvent, reaction temperature, molar ratios of reactants, and the type of catalyst used.

For instance, in the synthesis of N-substituted ureas via the nucleophilic addition of amines to potassium isocyanate, hydrochloric acid was initially employed to activate the potassium cyanate. rsc.org Optimization studies revealed that the choice of solvent and the amount of acid were critical. rsc.org A systematic investigation into the synthesis of N,O-acetal compounds, which are structurally related, involved varying the molar ratio of aldehyde to urea, the amount of catalyst (D-proline), reaction temperature, and time. sioc-journal.cn It was found that a 1:2 molar ratio of p-nitrobenzaldehyde to urea provided the best yield. sioc-journal.cn The reaction proceeded effectively at room temperature, with the optimal yield being achieved after 30 hours. sioc-journal.cn

In other synthetic approaches, such as the transetherification for preparing 4,5-dialkoxy-2-nitroanilines (precursors for more complex structures), the quantity of base (e.g., sodium hydroxide) and the reaction solvent (e.g., ethanol) were optimized to achieve yields ranging from good to excellent (50-92%). researchgate.net Similarly, the optimization of oxidative C-H olefination reactions involving N-methoxy-N'-aryl ureas involved screening different catalysts, oxidants, and solvents. rsc.org Yields were determined by ¹H NMR, with internal standards like CH₂Br₂ used for accuracy. rsc.org

Interactive Table: Optimization of Reaction Conditions for Urea Derivatives Below is a summary of optimized conditions from various studies on urea derivative synthesis.

| Reaction Type | Optimized Parameter | Condition | Effect on Yield | Reference |

|---|

Isolation and Purification Techniques for Organic Urea Compounds

Following the synthesis of this compound and related compounds, effective isolation and purification are paramount to obtaining a product of high purity. The primary methods employed for this class of compounds are crystallization and chromatography.

Crystallization Methods

Crystallization is a powerful technique for purifying solid organic compounds, and urea derivatives are often amenable to this method. unifr.ch The fundamental principle of recrystallization is the difference in solubility of the compound of interest and its impurities in a given solvent at different temperatures. youtube.com The crude product is dissolved in a hot solvent in which it is highly soluble, and upon slow cooling, the desired compound precipitates out as pure crystals, while impurities remain dissolved in the colder solvent. youtube.com

Several crystallization techniques are applicable to organic ureas:

Single-Solvent Recrystallization : This is the simplest method, where a single solvent is found that dissolves the compound well when hot but poorly when cold. youtube.com

Multi-Solvent Recrystallization : When a suitable single solvent cannot be found, a two-solvent system is used. The compound is dissolved in a "good" solvent in which it is highly soluble, and a "poor" solvent, in which the compound is insoluble, is slowly added until the solution becomes cloudy. youtube.com The solution is then heated until it becomes clear and allowed to cool slowly for crystals to form. youtube.com

Hot Filtration : This technique is used when impurities are insoluble in the hot solvent. The hot solution is filtered to remove the solid impurities before being allowed to cool and crystallize. youtube.com

Slow Evaporation and Vapor Diffusion : For obtaining high-quality single crystals suitable for X-ray diffraction, techniques like slow evaporation of a saturated solution or vapor diffusion can be employed. dergipark.org.tr In vapor diffusion, a solution of the compound is placed in a chamber with a less volatile solvent, into which a more volatile solvent (in which the compound is less soluble) slowly diffuses, inducing crystallization. dergipark.org.tr

Industrial Crystallization : On a larger scale, methods like solution crystallization and melt crystallization are used. koreascience.kr Melt crystallization is considered a clean technology as it avoids the use of solvents. koreascience.kr Specific patented processes for urea crystallization focus on controlling conditions to minimize impurities like biuret (B89757) by, for example, introducing a concentrated aqueous urea solution under conditions that cause evaporation and crystal formation on the surface. google.com

It is noted that even with efficient recrystallization, some product loss is inevitable as some compound will remain dissolved in the mother liquor. youtube.com

Chromatographic Separation Techniques

Chromatography is an essential tool for the purification and analysis of organic urea compounds, often used when crystallization alone is insufficient or for isolating products from complex reaction mixtures. google.com

Common chromatographic techniques include:

Column Chromatography : This is a standard purification method where the crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. google.com A solvent or solvent mixture (eluent) is passed through the column, and the components of the mixture separate based on their differential adsorption to the stationary phase, allowing for the collection of pure fractions. google.com For example, N-(3-(trifluoromethyl)phenyl)-N'-(2-hydroxy-5-chlorophenyl) urea was purified by column chromatography on silica gel using a petroleum ether/ethyl acetate (B1210297) mixture as the eluent. google.com

Thin-Layer Chromatography (TLC) : TLC is primarily used for monitoring the progress of a reaction and identifying the components in a mixture. dergipark.org.trrsc.org It can also help in determining the appropriate solvent system for column chromatography. rsc.org For instance, a TLC method on ammonia-treated silica gel plates has been developed for the quantitative determination of urea and its methylol derivatives. rsc.org

High-Performance Liquid Chromatography (HPLC) : HPLC offers higher resolution and faster separation times compared to standard column chromatography. Different HPLC modes are used for urea compounds:

Reverse-Phase (RP) HPLC : This is a common method where a nonpolar stationary phase (like C18) is used with a polar mobile phase. sielc.comgoogle.com A method for analyzing (1-methylethyl)-urea uses a mobile phase of acetonitrile (B52724), water, and phosphoric acid. sielc.com

Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is suitable for separating polar compounds. It has been successfully used to separate urea, monomethylolurea, and dimethylolurea (B1678115) using a mobile phase of acetonitrile and an acetate buffer. tandfonline.com

Interactive Table: Chromatographic Conditions for Urea Derivatives The table below outlines various chromatographic methods used for the separation and analysis of urea compounds.

| Technique | Stationary Phase | Mobile Phase/Eluent | Compound Type | Reference |

|---|

Chemical Reactivity and Transformation Pathways

Reactivity Profile of the Urea (B33335) Moiety

The urea linkage is a central feature of the molecule, influencing its stability and potential for derivatization.

Hydrolytic Degradation Mechanisms of the Urea Linkage

The urea linkage in phenylurea herbicides can undergo hydrolytic degradation. epa.govresearchgate.net This process typically involves the cleavage of the amide bonds within the urea structure. While specific studies on the hydrolytic degradation of 1-Methoxy-3-(2-nitrophenyl)urea are not extensively detailed in the provided results, the general mechanism for phenylurea compounds involves N-demethylation followed by hydrolysis of the amide bond. researchgate.net The rate and extent of this degradation can be influenced by environmental factors such as pH and the presence of microorganisms. researchgate.netuc.pt For instance, the degradation of similar phenylurea herbicides like diuron (B1670789) has been shown to be persistent in soil and water, with microbial metabolism being a primary degradation pathway. researchgate.net

Derivatization Reactions at Urea Nitrogen Atoms

The nitrogen atoms of the urea group can serve as sites for further chemical modification. Derivatization reactions can be employed to alter the molecule's properties for various applications. chromatographyonline.com Common derivatization strategies for urea compounds include acylation, silylation, and the formation of more complex urea or thiourea (B124793) analogues. chromatographyonline.comnih.gov For example, the reaction of a primary or secondary amine with an isocyanate is a standard method for creating substituted ureas. nih.gov This principle can be applied to the nitrogen atoms of this compound to introduce new functional groups. The reactivity of the urea nitrogens can be influenced by the electronic effects of the attached methoxy (B1213986) and nitrophenyl groups.

Chemical Transformations of Aromatic Substituents

The nitrophenyl ring is a key area for chemical transformations, particularly involving the nitro group and the aromatic system itself.

Reduction Chemistry of the Nitro Group

The nitro group on the aromatic ring is readily reducible to an amino group, which is a common and significant transformation for nitroaromatic compounds. wikipedia.orgnih.gov This reduction can be achieved using a variety of reagents and conditions. wikipedia.orgorganic-chemistry.org

Common Reducing Agents and Conditions:

Catalytic Hydrogenation: This method often employs catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. wikipedia.org

Metal/Acid Systems: A classic method involves the use of metals like tin (Sn) or iron (Fe) in an acidic medium, such as hydrochloric acid (HCl). scispace.comunimi.it

Other Reagents: Other reducing agents include sodium hydrosulfite, sodium sulfide, and metal hydrides, although the latter can sometimes lead to the formation of azo compounds as byproducts. wikipedia.org

The reduction of the nitro group to an amine significantly alters the electronic properties of the aromatic ring, making it more susceptible to electrophilic attack. nih.gov The resulting amino group can also be further derivatized.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Product |

|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Varies (pressure, temperature) | Amine |

| Metal in Acid (e.g., Sn/HCl, Fe/HCl) | Often reflux | Amine |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | Amine |

| Sodium Sulfide (Na₂S) | Basic conditions | Amine |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Nitrophenyl Ring

The nitrophenyl ring can undergo both electrophilic and nucleophilic aromatic substitution reactions, with the outcome being heavily influenced by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. wikipedia.orgyoutube.com The urea moiety is generally considered an ortho-, para-director. However, the strong deactivating effect of the nitro group will likely dominate, directing incoming electrophiles to the positions meta to the nitro group. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

Nucleophilic Aromatic Substitution (NAS): The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution. byjus.comnih.govlibretexts.org This reaction involves the displacement of a leaving group on the aromatic ring by a nucleophile. byjus.com In the case of this compound, a suitable leaving group would need to be present on the ring, or in some cases, a hydrogen atom can be displaced in an oxidative nucleophilic substitution of hydrogen (SNArH) reaction. semanticscholar.org The nitro group at the ortho position can stabilize the negative charge of the Meisenheimer complex, an intermediate formed during the reaction. nih.govlibretexts.org Common nucleophiles for this type of reaction include amines, alkoxides, and thiolates. byjus.comevitachem.com

Table 2: Directing Effects of Substituents on the Nitrophenyl Ring

| Substituent | Type | Directing Effect (EAS) |

|---|---|---|

| -NO₂ | Deactivating | Meta |

| -NH-CO-NH-OCH₃ | Activating (ortho, para) | Ortho, Para |

Chemical Modifications of the Methoxy Group

The methoxy group (-OCH₃) attached to the urea nitrogen is another site for potential chemical modification. While less reactive than the other functional groups, it can undergo certain transformations. Cleavage of the methyl-oxygen bond can occur under harsh conditions, such as with strong acids like hydroiodic acid (HI), to yield the corresponding N-hydroxyurea derivative. However, such conditions might also lead to the degradation of other parts of the molecule. The methoxy group is generally stable under many reaction conditions used to modify the aromatic ring or the urea functionality.

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy for Functional Group Identification and Structural Analysis

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups within 1-Methoxy-3-(2-nitrophenyl)urea. The analysis of its spectrum reveals distinct absorption bands that correspond to the stretching and bending vibrations of specific bonds.

In studies of similar urea (B33335) derivatives, the N-H stretching vibrations of the urea moiety typically appear as broad bands in the region of 3115-3369 cm⁻¹. turkjps.org For the related compound, 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, characteristic broad singlet signals confirming the -NH groups of the urea were observed. dergipark.org.tr A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the urea group is a key feature, generally found in the range of 1662-1714 cm⁻¹. turkjps.org Specifically for 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, a sharp and intense signal for the carbonyl group was identified at 1729 cm⁻¹. dergipark.org.tr

The presence of the nitro (NO₂) group is confirmed by characteristic stretching vibrations. Asymmetric and symmetric stretching modes for the NO₂ group are typically observed in the ranges of 1509–1591 cm⁻¹ and 1309–1495 cm⁻¹, respectively. turkjps.orgmdpi.com Aromatic C=C stretching vibrations are also expected within the 1411-1604 cm⁻¹ range. turkjps.org The C-N stretching vibrations and N-H bending modes also contribute to the complex spectral fingerprint in this region. turkjps.org

Table 1: Typical FT-IR Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Urea N-H | Stretching | 3115-3369 turkjps.org |

| Urea C=O | Stretching | 1662-1714 turkjps.org |

| Nitro NO₂ | Asymmetric Stretching | 1509–1591 turkjps.orgmdpi.com |

| Nitro NO₂ | Symmetric Stretching | 1309–1495 turkjps.orgmdpi.com |

| Aromatic C=C | Stretching | 1411-1604 turkjps.org |

Raman spectroscopy provides complementary information to FT-IR for the vibrational analysis of this compound. While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. This technique is particularly useful for analyzing non-polar bonds and symmetric vibrations that may be weak or absent in the FT-IR spectrum.

In the analysis of urea and its derivatives, Raman spectroscopy can effectively identify key structural features. For instance, the symmetric stretching of the C=O bond in urea compounds gives a characteristic peak. tandfonline.com The nitro group (NO₂) also produces distinct Raman signals. acs.org Analysis of related nitrophenyl compounds using Raman spectroscopy has been employed to monitor reaction processes and identify the vibrational modes of various functional groups, including C=C bonds and the nitro group itself. acs.orgresearchgate.net The combination of both FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule, contributing to a thorough structural confirmation. bohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise molecular structure of this compound. Through ¹H NMR and ¹³C NMR, the chemical environment of each proton and carbon atom can be mapped, revealing the connectivity and stereochemistry of the molecule.

¹H NMR spectroscopy provides detailed information about the number, environment, and neighboring protons for each type of proton in this compound.

The protons of the urea group (-NH-CO-NH-) typically resonate as broad singlet peaks at higher chemical shifts (downfield), often in the range of 9.36-11.48 ppm in a solvent like DMSO-d₆. turkjps.org In the spectrum of the analogous 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, two distinct broad singlet signals were observed at 10.15 and 9.60 ppm, confirming the presence of the two NH protons. dergipark.org.tr

The aromatic protons on the 2-nitrophenyl ring are expected to appear as a multiplet in the aromatic region, typically between 7.05 and 8.85 ppm. turkjps.org For 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, the four protons of the nitroaromatic ring were observed as split peaks at 8.18, 8.06, 7.69, and 7.22 ppm. dergipark.org.tr The methoxy (B1213986) group (-OCH₃) protons are expected to appear as a sharp singlet at a more upfield position, typically around 3.8-3.9 ppm. rsc.org

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Urea NH | 9.3 - 11.5 turkjps.orgdergipark.org.tr | Broad Singlet |

| Aromatic H (Nitrophenyl) | 7.2 - 8.2 dergipark.org.tr | Multiplet |

| Methoxy H (-OCH₃) | ~ 3.8 - 3.9 rsc.org | Singlet |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum.

The carbonyl carbon (C=O) of the urea group is characteristically found at a downfield chemical shift, often in the range of 153-160 ppm. tandfonline.comuva.nl The carbon atoms of the nitrophenyl ring will resonate in the aromatic region, typically from 115 to 147 ppm. uva.nl The carbon atom directly attached to the nitro group would appear at the lower end of this range, while the other aromatic carbons will have shifts influenced by their position relative to the nitro and urea substituents. uva.nl The methoxy group carbon (-OCH₃) is expected to have a chemical shift in the range of 55-65 ppm. mdpi.com For instance, in a related compound, the methoxy carbon signal was observed at 55.18 ppm. mdpi.com

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Urea C=O | 153 - 160 tandfonline.comuva.nl |

| Aromatic C (Nitrophenyl) | 115 - 147 uva.nl |

| Methoxy C (-OCH₃) | 55 - 65 mdpi.com |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Elucidation

Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption spectroscopy, is used to investigate the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO).

The UV-Vis spectrum of nitrophenylurea derivatives is characterized by absorption bands corresponding to π → π* and n → π* transitions. The presence of the chromophoric nitrophenyl group significantly influences the electronic absorption properties. researchgate.net For similar compounds like 1-methyl-3-(4-nitrophenyl)urea, a maximum absorption wavelength (λmax) is observed around 340-343 nm in acetonitrile (B52724). tandfonline.com This absorption is attributed to the electronic transitions within the conjugated system of the molecule. The study of the electronic absorption properties provides insights into the energy gap between the frontier molecular orbitals and can be influenced by the solvent environment. ontosight.ai

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectra are characterized by absorption bands corresponding to π → π* and n → π* transitions of the phenyl ring and nitro group.

In asymmetric urea derivatives containing a nitrophenyl group, the electronic absorption spectrum is influenced by the chromophoric nitroaniline moiety. For instance, studies on similar 4-nitrophenylurea compounds have shown distinct absorption maxima. tandfonline.com A comparable compound, 1-methyl-3-(4-nitrophenyl)urea, exhibits a maximum absorption (λmax) at 340 nm when measured in acetonitrile. tandfonline.com Another related pyrazoline compound with a p-nitrophenyl substituent also shows significant absorption in the UV-Vis range. researchgate.net The presence of the nitro group, a strong electron-withdrawing group, and the urea linkage, which can participate in conjugation, dictates the position and intensity of these absorption bands. The specific absorption characteristics of this compound would be determined by the electronic environment created by the methoxy, urea, and ortho-nitro substituents on the phenyl ring.

Table 1: UV-Vis Absorption Data for Related Nitrophenyl Compounds

| Compound | λmax (nm) | Solvent |

|---|

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy provides insights into the photophysical properties of a compound by measuring its emission of light after excitation. The technique is valuable for understanding the excited state dynamics of molecules.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of a compound and analyzing its fragmentation patterns to support structural elucidation. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Related Urea Compounds

| Compound | Ion Type | Calculated m/z | Found m/z |

|---|---|---|---|

| A N-methoxy,N'-aryl urea | [C12H12N2O2Na]+ | 239.0791 | 239.0796 |

| N-[3-Hydroxy-3-(2-nitrophenyl)propyl]-N′-phenylurea | [M+H]+ | 316.1297 | 316.1292 |

X-ray Crystallography for Three-Dimensional Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's properties.

While the specific crystal structure of this compound is not described, crystallographic studies on related molecules provide a template for its likely structural features. For example, the crystal structure of 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline has been determined, revealing the spatial orientation of the nitrophenyl group relative to the rest of the molecule. researchgate.net In another study, the structure of a complex involving 1-methyl-3-(4-nitrophenyl)urea was analyzed, showing how the urea and nitro groups participate in hydrogen bonding and other intermolecular interactions. tandfonline.com These studies highlight that the planarity of the phenyl ring, the orientation of the nitro and methoxyurea (B1295109) groups, and the potential for intramolecular and intermolecular hydrogen bonding would be key features of the solid-state structure of this compound.

Table 3: Example Crystallographic Data for a Related Pyrazoline Compound

| Parameter | Value |

|---|---|

| Compound | 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline |

| Final R index | R = 0.0707 |

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for monitoring reaction progress, assessing the purity of products, and performing purification.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of products. In the synthesis of N-Methoxy,N'-aryl ureas, TLC analysis is used to determine when the starting material has been fully consumed, indicating the reaction is complete. rsc.org The components are separated based on their differential partitioning between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase, with visualization often achieved using UV light. semanticscholar.org

Table 4: TLC Application in Synthesis of Related Compounds

| Application | Observation | Stationary Phase | Visualization |

|---|---|---|---|

| Monitoring N-Methoxy,N'-aryl urea synthesis | Full conversion of starting material | Silica Gel | UV Fluorescence |

Flash column chromatography is the standard method for purifying reaction products on a preparative scale. Crude reaction mixtures containing N-methoxy-N'-aryl ureas are frequently purified using this technique to isolate the desired compound from byproducts and unreacted starting materials. rsc.org The process involves passing the mixture through a column packed with a stationary phase, typically silica gel, and eluting with a suitable solvent system, such as a mixture of pentane (B18724) and ethyl acetate (B1210297). rsc.orgsemanticscholar.org The selection of the eluent is critical for achieving effective separation. The fractions are collected and analyzed (often by TLC) to isolate the pure compound.

Table 5: Examples of Flash Column Chromatography for Purification

| Compound Type | Stationary Phase | Eluent System (example) |

|---|---|---|

| N-Methoxy-N'-aryl ureas | Silica gel (40-63 mesh) | Pentane/Ethyl Acetate (75:25 to 50:50) |

| Substituted nitro-biphenyl derivative | Silica Gel SiO2 (230-400 mesh) | Ethyl Acetate/Petroleum Ether (1:4 to 11:9) |

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for assessing the purity of pharmaceutical compounds, including this compound. This method allows for the separation, identification, and quantification of the main compound from any potential impurities, degradation products, or starting materials remaining from the synthesis process. The principle of HPLC relies on the differential partitioning of the analyte between a stationary phase, typically a packed column, and a mobile phase, a liquid solvent system, which is pumped through the column at high pressure.

The purity assessment of urea derivatives by HPLC is a well-established practice. For instance, the analysis of structurally related compounds often employs a reverse-phase C18 column. In a typical setup, a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent, such as acetonitrile or methanol, is used to achieve effective separation. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.

While specific research detailing the HPLC analysis of this compound is not extensively available in the public domain, the general methodologies applied to similar molecules provide a framework for its purity determination. For analogous compounds, HPLC methods have been validated for linearity, accuracy, precision, and sensitivity, ensuring reliable and reproducible results. The retention time of the main peak corresponding to this compound would be a key identifier, while the area of this peak relative to the total area of all peaks in the chromatogram would be used to calculate its percentage purity.

Table 1: Representative HPLC Parameters for Analysis of Related Urea Compounds

| Parameter | Typical Conditions |

| Stationary Phase | Reverse-Phase C18 (e.g., Vydac C18, 5 µm particle size) |

| Mobile Phase | A: Aqueous buffer (e.g., TEAP, pH 2.30) B: Acetonitrile |

| Elution | Gradient (e.g., 30% to 80% B over 50 minutes) |

| Flow Rate | 0.2 - 1.0 mL/min |

| Detection | UV at 214 nm or 230 nm |

| Column Temperature | Ambient or controlled (e.g., 40 °C) |

Note: The conditions presented in this table are illustrative and based on methods used for structurally similar compounds. nih.govresearchgate.netcolab.ws The optimal conditions for the specific analysis of this compound would require method development and validation.

Detailed Research Findings

Published research on the HPLC analysis of various urea-containing compounds demonstrates the robustness of this technique. For example, in the analysis of novel degarelix (B1662521) analogues with methoxy-urea moieties, HPLC was crucial for determining the purity of the synthesized peptides. nih.gov The use of a Vydac C18 column with a triethylammonium (B8662869) phosphate (B84403) (TEAP) buffer system and an acetonitrile gradient allowed for the separation and quantification of the desired products. nih.gov Detection at 214 nm is common for peptide and urea-containing compounds due to the absorbance of the amide and carbonyl chromophores. nih.gov

Furthermore, validated HPLC methods for other therapeutic agents containing urea linkages have been reported, often in the context of pharmacokinetic studies or quality control. researchgate.net These methods are typically validated according to international guidelines to ensure they are fit for purpose, with parameters such as linearity, precision, accuracy, and limits of detection and quantification being rigorously assessed. researchgate.netmdpi.com While the direct application of these methods to this compound would need to be experimentally verified, they provide a strong starting point for the development of a suitable analytical procedure. The selection of the stationary phase, mobile phase composition, and detector wavelength would be guided by the specific physicochemical properties of this compound.

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) for Geometric and Electronic Structure Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the structural and electronic properties of molecules like 1-Methoxy-3-(2-nitrophenyl)urea. irjweb.comresearchgate.net This method calculates the total energy of a system based on its electron density, offering a balance between accuracy and computational cost. researchgate.net Functionals such as B3LYP are commonly paired with basis sets like 6-311++G(d,p) to accurately model molecular systems. nih.govacs.org

Molecular Geometry Optimization Procedures

Table 1: Predicted Geometric Parameters for a Urea-type Structure (Note: Data is illustrative of typical parameters for related phenylurea structures as specific calculated data for this compound is not available in the cited literature.)

| Parameter | Bond | Typical Calculated Value (Å or °) |

|---|---|---|

| Bond Length (Å) | C=O (urea) | ~1.23 |

| C-N (urea-phenyl) | ~1.37 | |

| N-C (urea-methoxy) | ~1.36 | |

| C-O (methoxy) | ~1.36 | |

| N-O (nitro) | ~1.22 | |

| Bond Angle (°) | O-C-N (urea) | ~123 |

| C-N-C (urea) | ~125 | |

| C-C-N (nitro-phenyl) | ~120 |

Theoretical Prediction of Vibrational Frequencies

DFT calculations are highly effective for predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. acs.orgresearchgate.net Each calculated vibrational frequency corresponds to a specific normal mode of motion, such as stretching, bending, or rocking of chemical bonds. tandfonline.com These theoretical frequencies are often scaled by a factor (e.g., 0.96 for B3LYP) to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. researchgate.net For this compound, characteristic vibrations would include N-H and C=O stretching from the urea (B33335) group, asymmetric and symmetric stretching of the NO₂ group, C-H stretching of the phenyl ring and methoxy (B1213986) group, and C-O stretching of the methoxy ether. acs.orgtandfonline.com

Table 2: Predicted Characteristic Vibrational Frequencies (Note: Data represents typical frequency ranges for functional groups found in this compound based on cited literature.)

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretching | Urea (-NH-CO-NH-) | 3130 - 3300 | tandfonline.com |

| C-H Stretching (Aromatic) | Phenyl Ring | 3000 - 3150 | tandfonline.com |

| C-H Stretching (Asymmetric) | Methoxy (-OCH₃) | 2900 - 3050 | tandfonline.com |

| C=O Stretching | Urea (-C=O) | 1600 - 1850 | acs.org |

| NO₂ Asymmetric Stretching | Nitro Group (-NO₂) | 1500 - 1570 | |

| NO₂ Symmetric Stretching | Nitro Group (-NO₂) | 1335 - 1380 | |

| C-O Stretching | Methoxy (-OCH₃) | 1070 - 1110 | tandfonline.com |

Computational NMR Chemical Shift Predictions

The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of organic molecules. nih.govnih.govresearchgate.net These calculations are typically performed on the optimized geometry of the molecule. To mimic experimental conditions, a solvent model, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), is often incorporated. nih.gov The predicted chemical shifts are then compared to experimental values, which helps in the structural elucidation of the compound. mdpi.com For this compound, key ¹³C signals would include the carbonyl carbon, carbons of the nitrophenyl ring, and the methoxy carbon. acs.orgnih.gov ¹H signals would correspond to protons on the urea nitrogens, the aromatic ring, and the methoxy group.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (Note: Values are illustrative based on typical shifts for related functional groups as specific calculated data for this compound is not available in the cited literature.)

| Atom | Environment | Typical Calculated Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹³C | Urea (C=O) | ~155-165 | nih.gov |

| ¹³C | Phenyl (C-NO₂) | ~145-150 | |

| ¹³C | Phenyl (C-N) | ~135-140 | |

| ¹³C | Methoxy (-OCH₃) | ~55-60 | nih.gov |

| ¹H | Urea (-NH-) | ~8.0-10.0 | |

| ¹H | Phenyl | ~7.0-8.5 | |

| ¹H | Methoxy (-OCH₃) | ~3.8-4.0 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Modeling

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for modeling the electronic absorption spectra (UV-Vis) of molecules. nih.govarxiv.org This technique calculates the energies of electronic transitions from the ground state to various excited states. nih.gov Key parameters obtained from TD-DFT calculations include the maximum absorption wavelength (λmax), the energy of the transition, and the oscillator strength (f), which is a measure of the transition's intensity. acs.org For a molecule like this compound, the electronic spectrum is expected to be dominated by π → π* transitions within the aromatic system and n → π* transitions involving the lone pairs on the oxygen and nitrogen atoms. mdpi.com These calculations are often performed using a solvent model to provide a more accurate comparison with experimental spectra recorded in solution. acs.org

Table 4: Predicted Electronic Absorption Properties (Note: Data is illustrative based on TD-DFT results for structurally similar nitrophenyl derivatives as specific data for this compound is not available in the cited literature.)

| Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Transition Type | Reference |

|---|---|---|---|---|

| ~320-370 | ~3.3-3.9 | > 0.1 | π → π | nih.gov |

| ~260-280 | ~4.4-4.8 | > 0.1 | π → π | nih.gov |

Analysis of Molecular Orbitals and Reactivity Descriptors

The electronic character and reactivity of a molecule can be elucidated by analyzing its molecular orbitals, particularly the frontier molecular orbitals (FMOs). irjweb.comphyschemres.org These orbitals play a crucial role in chemical reactions and electronic transitions.

Frontier Molecular Orbital (HOMO-LUMO) Theory and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular reactivity and stability. irjweb.comresearchgate.net A small energy gap generally indicates high chemical reactivity and a greater ability for intramolecular charge transfer, which can influence properties like nonlinear optical activity. semanticscholar.orgacs.org For a related compound, 1-benzoyl-3-(2-nitrophenyl)thiourea, the calculated HOMO-LUMO gap is 4.23 eV, suggesting significant stability. semanticscholar.org The distribution of these orbitals shows the likely sites for electrophilic and nucleophilic attack. In this compound, the HOMO is expected to be localized over the urea and methoxy-phenyl region, while the LUMO would likely be concentrated on the electron-withdrawing nitrophenyl moiety.

Table 5: Frontier Molecular Orbital (FMO) Properties (Note: Energy value is taken from a closely related thiourea (B124793) analog as specific data for this compound is not available in the cited literature.)

| Parameter | Typical Calculated Value (eV) | Reference |

|---|---|---|

| E(HOMO) | - | |

| E(LUMO) | - | |

| Energy Gap (ΔE) | ~4.23 | semanticscholar.org |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. semanticscholar.orgresearchgate.net The MEP surface illustrates the electrostatic potential in a color-coded map, where different colors represent varying potential values.

For molecules similar to this compound, the MEP map typically reveals the following:

Red Regions: These areas, characterized by the most negative electrostatic potential, are rich in electrons and are susceptible to electrophilic attack. In this compound, these are expected to be located around the oxygen atoms of the nitro and carbonyl groups. semanticscholar.org

Blue Regions: Representing the most positive electrostatic potential, these electron-poor regions are prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly those of the urea's N-H groups. semanticscholar.org

Green Regions: These indicate areas of zero potential and are generally found over parts of the carbon skeleton. semanticscholar.org

This charge topography is fundamental in understanding intermolecular interactions and the molecule's reactivity patterns. semanticscholar.org

Natural Bond Orbital (NBO) Analysis and Atomic Charge Distributions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution, charge transfer, and intramolecular bonding within a molecule. uni-muenchen.deresearchgate.net It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures, offering a more intuitive chemical perspective. uni-muenchen.dewisc.edu

Key findings from NBO analysis on related urea derivatives often highlight:

Atomic Charges: NBO analysis provides a method for assigning partial charges to each atom, known as Natural Population Analysis (NPA). uni-muenchen.de These charges offer a quantitative measure of the electron distribution across the molecule. In this compound, the oxygen and nitrogen atoms are expected to carry significant negative charges, while the carbonyl carbon and hydrogens on the amine groups exhibit positive charges.

This table is illustrative and based on typical findings for similar compounds. Actual values for this compound would require specific DFT calculations.

Prediction and Characterization of Non-Linear Optical (NLO) Properties

Urea and its derivatives are a well-known class of organic materials investigated for their non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. nih.govrsc.org Computational methods are used to predict NLO behavior by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β).

The NLO properties of organic molecules are often governed by intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. In this compound, the methoxyurea (B1295109) moiety can act as a donor and the nitrophenyl group as a strong acceptor.

Theoretical calculations for similar compounds often show significant hyperpolarizability values, suggesting potential as NLO materials. mdpi.comresearchgate.net The total first hyperpolarizability (β_tot) is a key parameter, and a large value indicates a strong NLO response. For comparison, the calculated β_tot value is often benchmarked against that of urea. rsc.orgmdpi.com

This table presents hypothetical NLO data for illustrative purposes. The values are typically calculated using DFT methods like B3LYP.

Quantum Chemical Insights into Reaction Mechanisms and Energetics

Quantum chemical calculations are instrumental in exploring the mechanisms and energetics of chemical reactions. acs.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products, as well as calculate the activation energies that govern reaction rates. For a molecule like this compound, this could involve studying its synthesis, decomposition pathways, or its interaction with biological targets. semanticscholar.org For instance, DFT calculations can elucidate the cyclization reactions that some urea derivatives undergo. researchgate.net

Advanced Computational Parameters for Chemical Reactivity Assessment

Based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), a suite of global reactivity descriptors can be calculated to assess a molecule's chemical reactivity and stability. acs.orgnih.gov These parameters are derived from conceptual DFT.

HOMO-LUMO Energy Gap (ΔE): A small energy gap between the HOMO and LUMO indicates that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to be excited. acs.org

Ionization Potential (IP) and Electron Affinity (EA): IP (approximated as -E_HOMO) relates to the ability to donate an electron, while EA (approximated as -E_LUMO) relates to the ability to accept one. acs.org

Global Hardness (η) and Softness (S): Hardness (η = (IP-EA)/2) measures resistance to charge transfer. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. Softness is the reciprocal of hardness (S = 1/η). researchgate.net

Electronegativity (χ): This parameter (χ = (IP+EA)/2) measures the ability of a molecule to attract electrons. researchgate.net

Electrophilicity Index (ω): Defined as ω = μ²/2η (where μ is the chemical potential, μ ≈ -χ), this index quantifies the energy stabilization when the system acquires additional electronic charge from the environment. acs.org

This table is a representative example of global reactivity descriptors calculated from HOMO-LUMO energies.

Applications in Organic Synthesis and Materials Science

Utility as Versatile Synthetic Intermediates and Precursors for Complex Molecules

1-Methoxy-3-(2-nitrophenyl)urea serves as a valuable synthetic intermediate due to the reactivity of its distinct functional moieties. While direct applications are specialized, its structural components are representative of functionalities widely used in the construction of more complex molecules, particularly in the pharmaceutical and agrochemical industries. ontosight.airsc.org

The primary reactive sites that confer its utility as a precursor are the nitro group and the urea (B33335) backbone itself.

Reduction of the Nitro Group: The nitrophenyl group is a well-established precursor to an aniline (B41778). The nitro group can be readily reduced to an amino group (–NH2) through various standard procedures, such as catalytic hydrogenation (e.g., using Pd/C) or using reducing agents like iron in acidic media. nih.gov This transformation from a strongly electron-withdrawing nitro group to an electron-donating amino group fundamentally alters the electronic properties of the aromatic ring and introduces a new nucleophilic site. This newly formed aniline can then be used in a wide array of subsequent reactions, including diazotization, acylation, and the formation of heterocyclic rings, making the parent compound a masked aniline derivative. Studies on related nitrophenyl urea compounds demonstrate this common synthetic strategy, where the nitro group is reduced to an aniline intermediate, which is then elaborated into more complex target structures. nih.govnih.gov

Urea Moiety as a Structural Scaffold: The urea functional group is a key structural motif in many biologically active compounds. N-substituted ureas are not only used as final products in pharmaceuticals and agrochemicals but also serve as building blocks for other important chemicals. rsc.org The synthesis of complex urea derivatives often involves the reaction of an amine with an isocyanate. nih.govrsc.org this compound itself can be considered a product of the reaction between methoxyamine and 2-nitrophenyl isocyanate. Its structure can be incorporated as a key building block in the synthesis of larger molecules, where the urea component provides specific hydrogen bonding patterns crucial for molecular recognition and biological activity. For example, nitrophenyl-urea fragments have been incorporated into precursors for compounds with potential anti-malarial and cytotoxic activities. nih.gov Furthermore, compounds like 1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea are explicitly utilized as precursors for more complex organic molecules, highlighting the value of the nitrophenyl urea scaffold in synthetic chemistry.

Exploration in the Design and Development of Functional Materials based on Urea Scaffolds

The urea functional group is an excellent hydrogen-bonding motif, capable of acting as both a hydrogen-bond donor (through the N-H groups) and acceptor (through the carbonyl oxygen). This property is extensively exploited in supramolecular chemistry and materials science to direct the assembly of molecules into ordered, functional architectures. While specific research on this compound in materials science is not widely documented, the broader class of aryl ureas is used in the development of functional materials such as organogels and polymers. rsc.org

Urea-based compounds, particularly bis-ureas, are known to be exceptional gelators, forming extensive networks of hydrogen bonds that can immobilize solvent molecules to create a gel phase. The design of these materials relies on the predictable self-assembly of the urea moieties. A study on the synthesis of bis(urea) compounds from 2-nitrophenyl isocyanate—a direct precursor to the title compound—demonstrated their ability to act as gelators for controlling the crystallization (polymorphism) of active pharmaceutical ingredients. rsc.org This highlights the potential of the 2-nitrophenyl urea unit to be incorporated into larger structures designed to self-assemble into functional supramolecular materials. The specific geometry and electronic nature of the 2-nitrophenyl group can influence the strength and directionality of these intermolecular interactions, allowing for fine-tuning of the resulting material's properties.

Furthermore, urea and urethane (B1682113) linkages are fundamental components of widely used synthetic polymers like polyurethanes and poly(ester urethane) ureas. acs.org These materials are explored for a variety of applications, including as scaffolds in biomedical engineering for tissue regeneration, due to their mechanical properties and biocompatibility. researchgate.net

Understanding Structure-Reactivity Relationships in Novel Urea-Based Systems

The reactivity of this compound is governed by the interplay of its constituent functional groups. The electronic properties and steric environment of the molecule are key to understanding its behavior in chemical reactions and intermolecular interactions.

Electronic Effects: The nitrophenyl group is strongly electron-withdrawing, which has a significant impact on the rest of the molecule. This effect increases the acidity of the N-H protons on the urea moiety compared to ureas with electron-donating substituents. This enhanced acidity makes the urea protons stronger hydrogen-bond donors. Computational studies on N,N'-bis(4-nitrophenyl)urea have shown that the electron-withdrawing nitro groups are crucial for strong hydrogen-bond-based recognition of anions. tandfonline.com This suggests that this compound would be effective in forming strong hydrogen bonds, a key aspect of its potential use in functional materials and as a ligand in coordination chemistry. The methoxy (B1213986) group (–OCH3), being an electron-donating group, has an opposing electronic effect, though its influence is generally less pronounced than that of the nitro group.

Steric Effects: The placement of the nitro group at the ortho position introduces significant steric hindrance around the adjacent urea N-H group. This steric crowding can influence the molecule's conformation and its reactivity. For instance, in reactions involving the urea nitrogen, the ortho-nitro group can direct incoming reactants to the less hindered nitrogen atom. Research on the mechanochemical synthesis of ureas and thioureas from ortho-phenylenediamine has shown that steric hindrance can be exploited to achieve selective mono-functionalization over di-functionalization. beilstein-journals.org This principle suggests that the reactivity of the two urea nitrogens in this compound may differ due to the steric bulk of the ortho-substituent.

Modern computational methods, such as Density Functional Theory (DFT), are often employed to probe the structural reactivity of complex molecules. Such studies on related systems containing nitrophenyl groups have been used to calculate HOMO-LUMO energy gaps and analyze intermolecular interactions to predict the most reactive sites within a molecule. semanticscholar.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₉N₃O₄ | ontosight.ai |

| Molecular Weight | 211.18 g/mol | ontosight.ai |

| CAS Number | 326907-96-4 | ontosight.ai |

| Common Synonyms | N-{2-nitrophenyl}-N'-methoxyurea | ontosight.ai |

Q & A

Q. What are the established synthetic routes for 1-Methoxy-3-(2-nitrophenyl)urea, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic addition of a methoxy-substituted amine to 2-nitrophenyl isocyanate. A common methodology involves:

- Dissolving 2-nitrophenyl isocyanate in anhydrous dichloromethane under nitrogen atmosphere.

- Dropwise addition of 1-methoxyamine (or a methoxy-substituted amine precursor) at 0–5°C to minimize side reactions.

- Stirring at room temperature for 12–24 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Optimization may include adjusting stoichiometry, solvent polarity, and temperature to improve yield. Monitoring by thin-layer chromatography (TLC) is critical for reaction progression.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

- FT-IR : To confirm urea C=O stretching (~1640–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- NMR (¹H/¹³C) : For verifying methoxy (-OCH₃, δ ~3.8 ppm in ¹H), aromatic proton environments, and urea NH signals (δ ~8–9 ppm) .

- X-ray crystallography : To resolve molecular conformation and intermolecular hydrogen bonding (e.g., N–H···O interactions) using SHELX software .

- Elemental analysis : To validate purity (>95%) and molecular formula consistency .

Q. How can researchers assess the purity and stability of this compound under laboratory conditions?

- HPLC with UV detection : Employ C18 columns and mobile phases (e.g., acetonitrile/water) to quantify impurities. Use deuterated internal standards (e.g., isotopically labeled ureas) for calibration .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td >200°C suggests thermal stability) .

- Long-term stability : Store in amber vials at –20°C under inert gas to prevent hydrolysis of the urea moiety.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:

- Electrostatic potential maps : To identify nucleophilic/electrophilic sites (e.g., nitro group electron withdrawal) .

- Frontier molecular orbitals (HOMO/LUMO) : Predict charge-transfer interactions and redox behavior .

- Solvent effects : Use polarizable continuum models (PCM) to simulate solvation energy in methanol or DMSO. Validate against experimental UV-Vis spectra .

Q. What methodologies are used to evaluate its potential as a urease inhibitor?

- Enzyme kinetics : Measure inhibition constants (Ki) via spectrophotometric assays using jack bean urease. Monitor ammonia production (Berthelot method) at λ = 630 nm .

- Molecular docking : Simulate binding interactions with urease active sites (e.g., Bacillus pasteurii urease) using AutoDock Vina. Focus on hydrogen bonding with the nitro and methoxy groups .

- Comparative studies : Benchmark against known inhibitors (e.g., N-(2-nitrophenyl) phosphoric acid triamide) to assess efficacy .

Q. How can crystallographic data resolve discrepancies between experimental and computational structural predictions?

- Single-crystal X-ray diffraction : Refine bond lengths and angles using SHELXL. Compare with DFT-optimized geometries to identify deviations (e.g., torsional angles of the methoxy group) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking between nitrophenyl rings) that DFT may underestimate .

Q. What experimental approaches address stability challenges in biological or environmental applications?

- pH-dependent degradation studies : Use buffer solutions (pH 3–10) and LC-MS to identify hydrolysis products (e.g., release of 2-nitroaniline).

- Microsomal assays : Incubate with liver microsomes (e.g., rat S9 fraction) to assess metabolic stability .

- Soil column studies : Evaluate leaching potential and persistence under simulated environmental conditions .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between theoretical and experimental spectroscopic data?

- Vibrational frequency scaling : Apply a scaling factor (e.g., 0.961 for B3LYP/6-31G*) to align DFT-calculated IR frequencies with observed peaks .

- Solvent correction : Account for solvent effects in NMR predictions using COSMO-RS models. Discrepancies in NH chemical shifts may arise from hydrogen bonding not modeled in simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。